Benzathine penicilline G tetrahydrate

Description

Historical Perspectives on Penicillin Derivative Research

The discovery of penicillin by Alexander Fleming in 1928 revolutionized modern medicine, heralding the age of antibiotics. glentham.com Early use of penicillin was hampered by its rapid elimination from the body, necessitating frequent injections to maintain therapeutic concentrations. This limitation spurred intensive research into developing penicillin derivatives with improved pharmacokinetic profiles. The initial focus was on creating less soluble salts of penicillin G that would act as a depot upon intramuscular injection, releasing the active drug slowly over time. This line of inquiry led to the development of procaine (B135) penicillin G and subsequently, the even longer-acting benzathine penicillin G. wikipedia.org The creation of these derivatives was a pivotal moment in antimicrobial research, enabling more effective and patient-compliant treatment regimens for a variety of bacterial diseases.

Significance of Prolonged-Action Penicillins in Antimicrobial Research

The development of prolonged-action penicillins, such as Benzathine Penicillin G, was a significant breakthrough in antimicrobial therapy. pharmacompass.com The ability to maintain therapeutic drug concentrations for weeks with a single injection addressed major challenges in treating chronic infections and in prophylactic settings. wikipedia.orgpharmacompass.com This is particularly crucial in the management of diseases like syphilis and in the prevention of rheumatic fever, where sustained antibiotic pressure is essential for efficacy. core.ac.uk The mechanism of prolonged action is based on the very low solubility of the benzathine salt of penicillin G in water. chemicalbook.com Following deep intramuscular injection, a depot of the crystalline drug is formed, from which penicillin G is slowly released into the bloodstream as the salt dissolves. researchgate.net This slow dissolution and subsequent hydrolysis to the active penicillin G results in sustained, low-level therapeutic concentrations. researchgate.net The prolonged action of Benzathine Penicillin G has not only improved clinical outcomes but has also been instrumental in large-scale public health campaigns against susceptible pathogens.

Scope and Research Focus on Benzathine Penicillin G Tetrahydrate

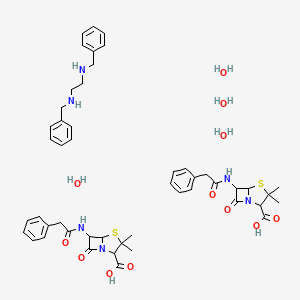

Research on Benzathine Penicillin G Tetrahydrate has been multifaceted, encompassing its synthesis, physicochemical characterization, and formulation development to ensure quality and optimize its clinical performance. The synthesis involves the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine). pharmacompass.com

Key areas of research have included:

Physicochemical Properties: Detailed investigation of its solubility, crystal structure, and particle size is crucial as these factors directly influence its dissolution rate and, consequently, its pharmacokinetic profile. Studies have shown that it is very slightly soluble in water and sparingly soluble in alcohol. nih.gov

Formulation and Stability: Research has focused on developing stable aqueous suspensions for injection and understanding the factors that can affect the physical and chemical stability of the product.

Analytical Methods: The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is essential for quality control, ensuring the identity, purity, and potency of the drug substance and its formulated products. nih.gov

The ongoing research into these aspects of Benzathine Penicillin G Tetrahydrate aims to ensure its continued efficacy and availability as a critical therapeutic agent.

Physicochemical Properties of Benzathine Penicillin G Tetrahydrate

| Property | Value | Source |

| Molecular Formula | C48H64N6O12S2 | nih.gov |

| Molecular Weight | 981.18 g/mol | guidechem.com |

| CAS Number | 41372-02-5 | nih.gov |

| Appearance | White, crystalline powder | nih.gov |

| Solubility in Water | Very slightly soluble | chemicalbook.comnih.gov |

| Solubility in Alcohol | Sparingly soluble | nih.gov |

| Solubility in DMSO | ≥ 250 mg/mL | medchemexpress.com |

| Melting Point | 123-124 °C | chemicalbook.com |

Research Findings on Benzathine Penicillin G

| Research Area | Key Findings | Source |

| Synthesis | Prepared by reacting N,N'-dibenzylethylenediamine with two molecules of penicillin G. | pharmacompass.com |

| Mechanism of Action | Forms a depot at the injection site, slowly releasing penicillin G which inhibits bacterial cell wall synthesis. | pharmacompass.com |

| Particle Size Analysis | A multinational study found that while most batches met pharmacopeial requirements, some showed aggregated particles which could affect clinical performance. | nih.gov |

| Dissolution Enhancement | Solid dispersion techniques using hydrophilic carriers like PEG 4000 have been shown to improve the dissolution rate of the hydrophobic drug. | researchgate.net |

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies

Fundamental Synthesis Pathways of Benzathine Penicillin G Tetrahydrate

The primary and most well-established method for synthesizing Benzathine Penicillin G Tetrahydrate involves the direct reaction of its two core components: N,N'-dibenzylethylenediamine and Penicillin G.

Reaction of Dibenzylethylene Diamine with Penicillin G

The synthesis of Benzathine Penicillin G is fundamentally an acid-base reaction resulting in the formation of a stable, sparingly soluble salt. The process typically involves reacting two molecules of Penicillin G with one molecule of N,N'-dibenzylethylenediamine. researchgate.netnih.gov To facilitate this reaction, the starting materials are often used in their salt forms.

A common industrial practice involves the slow addition of an aqueous solution of N,N'-dibenzylethylenediamine diacetate to a solution of sodium or potassium penicillin G. nih.gov The reaction is carefully controlled, often at a lowered temperature, to promote the precipitation of Benzathine Penicillin G as crystalline needles. Following the reaction, the resulting slurry is filtered, washed, and dried to yield the final product.

The stoichiometry of the reaction is critical, with two molecules of the acidic Penicillin G reacting with the dibasic N,N'-dibenzylethylenediamine to form the final salt, which then crystallizes with four molecules of water to form the tetrahydrate.

Innovative Synthetic Approaches and Process Optimization

In the quest for more efficient, controlled, and scalable manufacturing processes, innovative synthetic methodologies are continuously being explored. One such promising approach involves the use of microreactor technology.

Magnetically Active Micromixer Assisted Synthesis

Recent research has highlighted the potential of magnetically active micromixers for the synthesis of drug nanocomplexes, including Benzathine Penicillin G. mdpi.com This technology utilizes microfluidic channels where reactants are mixed with exceptional efficiency at the microscale. researchgate.neteudl.eu

In this method, magnetic nanoparticles can be incorporated into the reaction mixture. An external rotating magnetic field then induces the formation and rotation of nanoparticle chains, which in turn creates powerful micro-vortices that dramatically enhance the mixing of the reactants. nih.govtue.nl This rapid and precise mixing can lead to better control over particle size and morphology, potentially improving the consistency and performance of the final product. nih.gov The use of such micromixers offers advantages over conventional batch methods, including reduced reaction times and improved product uniformity. nih.gov

Research on Impurity Formation during Synthesis

The purity of Benzathine Penicillin G Tetrahydrate is of paramount importance. During its synthesis, several impurities can form, arising from the degradation of Penicillin G or from side reactions involving the starting materials and intermediates.

Commonly identified impurities include:

Penicilloic Acids of Benzylpenicillin: These are major degradation products formed by the hydrolytic cleavage of the β-lactam ring of Penicillin G. wikipedia.orgyoutube.comcymitquimica.com This process can be catalyzed by acidic or basic conditions.

Penillic Acid of Benzylpenicillin: This impurity is another degradation product of Penicillin G, formed under acidic conditions. rsc.orgebi.ac.uk

Benzylpenicillin Impurity C: The specific structure and formation pathway of this impurity are of concern in quality control.

Particulate Matter: Extraneous, insoluble particles that can contaminate the final injectable product. usp.orgarlok.com

The formation of these impurities is influenced by various process parameters such as pH, temperature, and reaction time. For instance, acidic conditions can promote the degradation of Penicillin G to penillic acid. rsc.org

Control Strategies for Synthetic By-products

To ensure the quality and safety of Benzathine Penicillin G Tetrahydrate, robust control strategies for synthetic by-products are essential. These strategies encompass both process optimization and advanced analytical techniques.

Process Analytical Technology (PAT): The PAT initiative, encouraged by regulatory bodies like the FDA, advocates for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govresearchgate.net For the synthesis of Benzathine Penicillin G, PAT can be implemented to monitor and control critical process parameters in real-time. This can involve the use of in-line sensors to track factors like pH and temperature, which are crucial in preventing the degradation of Penicillin G. europeanpharmaceuticalreview.comresearchgate.net

Crystallization Control: The crystallization step is a critical point for impurity rejection. sdu.dk By carefully controlling parameters such as supersaturation, temperature profile, and agitation, the formation of a pure crystalline product with the desired particle size and morphology can be optimized. nih.govnih.gov This helps in minimizing the incorporation of impurities into the crystal lattice and ensures the physical characteristics of the final product are consistent. nih.gov Techniques like in-line particle size analysis can be employed to monitor and control the crystallization process effectively. nih.gov

Control of Particulate Matter: Minimizing particulate matter in the final injectable product is a critical aspect of quality control. usp.orgarlok.com This involves stringent control over the manufacturing environment, raw materials, and packaging components. Filtration of the final solution is a key step in removing any insoluble particles. arlok.com

By implementing these comprehensive control strategies, manufacturers can ensure the consistent production of high-purity Benzathine Penicillin G Tetrahydrate, meeting the stringent quality standards required for pharmaceutical use.

Molecular and Biochemical Mechanisms of Antimicrobial Action

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

Benzathine penicillin G, through its active component benzylpenicillin, targets and inhibits the biosynthesis of the bacterial cell wall. bohrium.comnih.govoup.com The primary structural component of the bacterial cell wall is peptidoglycan (also referred to as mucopeptide or murein), a large polymer that provides mechanical rigidity and protects the bacterium from osmotic stress. bohrium.comnews-medical.net Penicillin's mechanism of action is most effective against bacteria in the active growth stage, as this is when cell wall biosynthesis is most prolific. bohrium.comnih.gov The antibiotic interferes with the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains, which is essential for the integrity of the cell wall. news-medical.netnumberanalytics.com This inhibition prevents the formation of a functional and stable cell wall. bohrium.comnews-medical.net Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer, are particularly vulnerable to this action. news-medical.net

Specific Interactions with Penicillin-Binding Proteins (PBPs)

The molecular targets of penicillin and other β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). numberanalytics.comresearchgate.netcmpt.caoup.com These proteins, located on the inner bacterial cell membrane, are transpeptidases and carboxypeptidases that catalyze the final stages of peptidoglycan assembly, including the crucial cross-linking of its peptide side chains. news-medical.netcmpt.caoup.com

The β-lactam ring, a core structural feature of penicillin, is a structural analog of the D-alanyl-D-alanine dipeptide at the terminus of the peptidoglycan precursor strands. cmpt.canih.gov This mimicry allows penicillin to bind to the active site of PBPs. numberanalytics.comnih.gov This binding results in the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP. researchgate.netnih.gov By inhibiting the enzymatic activity of multiple types of PBPs, penicillin halts the construction and repair of the peptidoglycan network. researchgate.netnih.gov

Table 1: Key Penicillin-Binding Proteins and Their Functions

| PBP Class | General Function in Cell Wall Synthesis | Consequence of Inhibition by Penicillin |

| High-Molecular-Weight PBPs | Involved in the primary transpeptidation (cross-linking) and glycosyltransferase (polymerization) reactions. Essential for cell elongation and shape. | Inhibition disrupts the structural integrity of the cell wall, leading to malformation and eventual lysis. researchgate.net |

| Low-Molecular-Weight PBPs | Primarily function as carboxypeptidases, cleaving the terminal D-alanine from peptidoglycan precursors, which helps regulate the extent of cross-linking. | Inhibition is generally less critical for immediate cell survival but contributes to overall disruption of cell wall homeostasis. cmpt.ca |

| PBP3 | Specifically involved in the formation of the septum during bacterial cell division. | Selective inhibition leads to the formation of long, filamentous bacterial forms that are unable to divide. researchgate.net |

Molecular Consequences of Cell Wall Instability Leading to Lysis

The inhibition of PBP activity and the subsequent halt in peptidoglycan cross-linking leads to the assembly of a weakened, defective cell wall. news-medical.netnumberanalytics.com This compromised barrier is unable to withstand the high internal osmotic pressure of the bacterial cytoplasm. bohrium.comnews-medical.net As a result, water rushes into the cell, causing it to swell and the cell membrane to rupture, a process known as lysis. bohrium.comoup.com This catastrophic failure of the cell's structural support is the direct cause of bacterial death. bohrium.comoup.comnews-medical.net This lytic effect is most pronounced in actively dividing bacteria, where the dynamic process of cell wall remodeling provides ample opportunity for penicillin to interfere. bohrium.comnih.gov

Research on Mechanisms of Beta-Lactam Resistance (General principles relevant to the compound class)

The widespread use of β-lactam antibiotics has driven the evolution of several key resistance mechanisms in bacteria. cmpt.cawikipedia.org These strategies allow bacteria to survive in the presence of compounds like penicillin.

Enzymatic Degradation: The most common mechanism of resistance, particularly in Gram-negative bacteria, is the production of enzymes called β-lactamases (including penicillinase). wikipedia.orgnih.govnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets. nih.govwikipedia.org

Alteration of Target PBPs: Bacteria can develop resistance by acquiring mutations in the genes that encode for PBPs. oup.comoup.comwikipedia.org These alterations, often resulting from the incorporation of foreign DNA to create "mosaic" genes, reduce the binding affinity of the PBP for β-lactam antibiotics. oup.comresearchgate.net The antibiotic can no longer effectively inhibit the altered enzyme, allowing cell wall synthesis to continue. wikipedia.orgnih.gov This is a primary resistance mechanism in bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. oup.comwikipedia.org

Reduced Permeability and Efflux Pumps: In Gram-negative bacteria, the outer membrane can act as a barrier, restricting the entry of antibiotics. oup.comnih.gov Furthermore, some bacteria have developed active transport systems, known as efflux pumps, that recognize and expel antibiotics from the cell before they can reach their PBP targets in the cytoplasmic membrane. bohrium.comnih.govnumberanalytics.comnih.gov Overexpression of these pumps can significantly contribute to β-lactam resistance. asm.org

Table 2: Major Mechanisms of Bacterial Resistance to Penicillins

| Mechanism of Resistance | Description | Examples of Affected Bacteria |

| β-Lactamase Production | Bacterial enzymes cleave the β-lactam ring, inactivating the antibiotic. numberanalytics.comwikipedia.org | Staphylococcus aureus, Neisseria gonorrhoeae, many Gram-negative bacteria. news-medical.netnih.gov |

| PBP Modification | Mutations in PBP genes reduce the binding affinity for the antibiotic. wikipedia.orgnih.gov | Methicillin-Resistant Staphylococcus aureus (MRSA), Penicillin-Resistant Streptococcus pneumoniae. oup.comwikipedia.org |

| Efflux Pumps | Membrane proteins actively transport the antibiotic out of the bacterial cell. bohrium.comnumberanalytics.com | Pseudomonas aeruginosa, Klebsiella pneumoniae. nih.govasm.org |

Solid State Chemistry and Formulation Science Principles

Crystallographic Studies and Polymorphism Investigations

Benzathine penicillin G is the tetrahydrate salt of penicillin G. drugs.com It is a natural penicillin that presents as a white, crystalline powder. drugs.com Early preparation methods describe the product in the form of needle-like acicular crystals. google.com The specific crystalline structure and physical characteristics of the active pharmaceutical ingredient (API) are fundamental to its performance in a formulation.

A multinational study assessing the quality of various Benzathine Penicillin G products found that while all tested batches met pharmacopeial standards for potency, there were notable differences in physical characteristics. nih.gov Analysis of the particle size distribution across 20 different batches revealed significant variability, which can influence clinical experience and formulation performance. nih.gov The study highlighted that some batches contained aggregated particles that could be dispersed with sonication, suggesting that particle size and morphology are critical quality attributes. nih.gov

Table 1: Particle Size Distribution in Different Batches of Benzathine Penicillin G Powder for Injection Data sourced from a multinational cross-sectional study, illustrating the variability in the physical properties of the API. nih.gov

| Parameter | Description | Observed Range in Study (n=20) |

|---|---|---|

| D10 (µm) | 10% of particles are smaller than this diameter. | 1.8 - 5.1 |

| D50 (µm) | The median diameter; 50% of particles are smaller than this value. | 6.6 - 17.5 |

| D90 (µm) | 90% of particles are smaller than this diameter. | 16.8 - 45.4 |

The crystalline form and particle size of Benzathine Penicillin G are intrinsically linked to its very low solubility and, consequently, its release kinetics. nih.govresearchgate.net The compound's therapeutic efficacy as a long-acting agent relies on its slow dissolution at the site of intramuscular injection. patsnap.com Variability in crystal size and morphology between different manufactured batches can lead to inconsistent dissolution profiles. nih.gov Larger or aggregated particles present a smaller effective surface area for dissolution, which can slow the release of the drug. Conversely, smaller, more uniform particles offer a larger surface area, potentially leading to a faster initial release. This variability may explain reports of needle blockages and could impact the bioavailability and release profile of the drug. nih.govcore.ac.uk The development of formulations with controlled particle size is therefore a key objective in ensuring consistent therapeutic outcomes. nih.gov

Theoretical Aspects of Sustained-Release Formulation Design

The design of a sustained-release formulation for Benzathine Penicillin G hinges on its unique physicochemical properties. The primary strategy involves creating an intramuscular depot from which the active drug is slowly released over an extended period. patsnap.com

Benzathine Penicillin G is a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (the benzathine). researchgate.netnih.gov This salt has very low solubility in water, reported at just 0.02%. researchgate.net This insolubility is the cornerstone of its long-acting mechanism. aksci.com

Following intramuscular injection, the crystalline particles of Benzathine Penicillin G form a depot within the muscle tissue. patsnap.com Due to its poor solubility, the compound dissolves very slowly into the surrounding interstitial fluid. nih.gov Once dissolved, the salt is rapidly hydrolyzed, breaking apart to release active penicillin G (benzylpenicillin) into the bloodstream. nih.govaksci.com This slow process of dissolution and subsequent hydrolysis ensures that low but therapeutic concentrations of penicillin G are maintained in the body for a prolonged period, often for several weeks after a single injection. researchgate.netnih.gov

Table 2: Average Serum Concentration of Penicillin G Following a Single Intramuscular Administration of 1,200,000 UI of Benzathine Penicillin G in Adults Illustrates the prolonged, low-level release of active drug from the salt form. researchgate.net

| Time After Injection | Serum Concentration (U/ml) |

|---|---|

| 1st Hour | ~0.11 |

| 1st Day | 0.08 |

| 7th Day | 0.07 |

| 14th Day | 0.04 |

| 21st Day | 0.03 |

| 28th Day | 0.02 |

Several physicochemical factors are critical in governing the formation of the intramuscular depot and the subsequent dissolution of Benzathine Penicillin G.

Solubility: The inherent low aqueous solubility is the most critical factor, dictating a slow dissolution rate. researchgate.net

Particle Size and Surface Area: The rate of dissolution is directly proportional to the surface area of the drug particles. googleapis.com As demonstrated in studies of implantable forms, release rates can be controlled by modulating the exposed surface area of the drug. nih.govresearchgate.net In injectable suspensions, smaller particles (larger surface area) will generally dissolve faster than larger particles (smaller surface area). Therefore, controlling the particle size distribution is crucial for achieving a predictable and consistent release profile. nih.gov

Viscosity of the Suspension: The formulation is an aqueous suspension that must be viscous enough to keep the drug particles suspended but not so thick as to cause issues with injection, such as needle blockage. google.comcore.ac.uk

pH and Buffering: The stability of the penicillin molecule is pH-dependent. Formulations often include buffers, such as sodium citrate (B86180), to maintain an optimal pH (typically between 6.5 and 7.4), which enhances stability and optimizes solubility. googleapis.comnih.gov

Excipient-Drug Interactions and Their Influence on Formulation Stability (Theoretical models)

One approach to studying these interactions is the creation of solid dispersions, where the drug is dispersed in a matrix of a hydrophilic carrier. A study investigated the solid-state properties of Benzathine Penicillin G dispersed with carriers such as Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene (B3416737) glycol (PEG 4000), and Mannitol (B672). core.ac.ukresearchgate.net Spectroscopic analyses (FTIR) and thermal analyses (DSC) were used to probe for chemical interactions. researchgate.net The results indicated an absence of significant chemical interactions or hydrogen bonding between the drug and the carriers in the solid state. researchgate.net

However, these excipients had a profound effect on the physical properties of the formulation. The hydrophilic polymers improved the wettability and dissolution characteristics of the hydrophobic drug by increasing the surface area of the drug adsorbed onto the polymer surface. core.ac.ukresearchgate.net For example, PEG 4000 and mannitol significantly decreased the wetting time of the powder compared to the pure drug. core.ac.uk This demonstrates that while excipients may not chemically react with Benzathine Penicillin G, their physical presence is critical to the formulation's behavior.

Historically, formulation stability has been a challenge, with issues of discoloration and gelling during storage. google.com Stabilizers and buffers are key excipients used to prevent this. Buffers like sodium citrate are used to control pH, while other agents have been employed to prevent the physical degradation of the suspension over time. google.comnih.gov

Table 3: Theoretical Influence of Excipients on Benzathine Penicillin G Formulations Based on findings from solid dispersion and formulation stability studies. core.ac.uknih.govresearchgate.net

| Excipient Class | Example(s) | Theoretical Interaction/Influence | Impact on Formulation |

|---|---|---|---|

| Hydrophilic Polymers | PVP, HPMC, PEG 4000, Mannitol | Forms a solid dispersion with the drug; reduces particle aggregation and improves wettability via physical adsorption. No chemical bonding observed. researchgate.net | Enhances dissolution rate and improves wettability. core.ac.uk |

| Buffering Agents | Sodium Citrate | Maintains and stabilizes the pH of the aqueous suspension. googleapis.comnih.gov | Improves chemical stability of penicillin G by preventing pH-mediated degradation. nih.gov |

| Suspending Agents | Carboxymethylcellulose | Increases the viscosity of the vehicle to prevent rapid settling of drug crystals. google.com | Ensures dose uniformity and prevents caking of the suspension. |

| Wetting Agents / Surfactants | Sorbitan monopalmitate, Lecithin | Reduces the surface tension between the drug particles and the aqueous vehicle. google.com | Facilitates uniform dispersion of the hydrophobic drug particles upon reconstitution and prevents aggregation. |

Degradation Pathways and Chemical Stability Kinetics

Hydrolytic Degradation Mechanisms of the Beta-Lactam Ring

Hydrolysis is the primary pathway for the degradation of Benzathine Penicillin G. The strained β-lactam ring is the reactive center of the molecule and is readily attacked by nucleophiles, particularly water. This process is significantly influenced by pH.

Under both acidic and alkaline conditions, the amide bond within the β-lactam ring is cleaved. nih.govnih.gov This hydrolytic reaction opens the ring to form penicilloic acid, which is biologically inactive. nih.gov In acidic media (pH 2.7), the degradation of penicillin G can also lead to the formation of other products like penillic acid.

The general mechanism involves the nucleophilic attack of a hydroxide ion or a water molecule on the carbonyl carbon of the β-lactam ring. nih.gov This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the scission of the amide bond and the formation of the corresponding penicilloic acid derivative. The rate of hydrolysis is pH-dependent, with the minimum degradation rate for penicillin G sodium observed around pH 7.0.

Oxidative Degradation Pathways

Oxidative processes can also contribute to the degradation of Benzathine Penicillin G. Studies involving strong oxidizing agents like chromium trioxide in acidic media have demonstrated the susceptibility of the penicillin G molecule to oxidation.

The reaction kinetics in both sulfuric and perchloric acid have been found to be first-order with respect to the oxidant and less than unity with respect to penicillin G. nih.govresearchgate.net The degradation is catalyzed by acid and can be enhanced by the presence of certain metal ions such as Ni²⁺, Cu²⁺, and Zn²⁺. nih.govresearchgate.net The primary products identified from the oxidative degradation of penicillin G include phenylacetic acid, 2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion, ammonium ion, and carbon dioxide. nih.govresearchgate.net Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (·OH), such as the Fenton process, are also effective in degrading penicillin G. globalrph.com

Photolytic Degradation Studies and Photostability

Benzathine Penicillin G can be degraded by exposure to light, particularly ultraviolet (UV) radiation. core.ac.uk Photodegradation involves the absorption of photons, which can lead to the excitation of the molecule and subsequent chemical reactions that alter its structure.

Studies have shown that the photodegradation of penicillin G using UV-A radiation is influenced by pH, contact time, and the initial concentration of the antibiotic. researchgate.net The maximum removal rate for penicillin G via UV-A photolysis was observed in acidic conditions at pH 3. researchgate.net The efficiency of photodegradation can be significantly enhanced by the use of photocatalysts, such as zinc oxide (ZnO) and titanium dioxide (TiO₂). otago.ac.nzfigshare.com In the presence of a photocatalyst and UV light, highly reactive species like hydroxyl radicals are generated, which accelerate the breakdown of the antibiotic. The addition of other agents like sodium persulfate can further improve the efficiency of the photolytic degradation process. figshare.com

Thermal Degradation Profiles and Kinetics

Temperature is a critical factor affecting the stability of Benzathine Penicillin G. The dry powder form is generally stable when stored at controlled room temperature (20° to 25°C). However, in aqueous solutions or suspensions, the rate of degradation increases with temperature.

Differential Scanning Calorimetry (DSC) studies on Benzathine Penicillin G powder show a characteristic endothermic peak between 124.22°C and 127°C, corresponding to its melting and decomposition. A thermal stability assessment of a Benzathine Penicillin G suspension (Bicillin L-A®) was conducted at 4°C, 25°C, and 35°C over 26 weeks to evaluate its stability under different storage conditions. nih.gov

The degradation kinetics of penicillin G in a citrate (B86180) buffer solution were studied over a temperature range of 5°C to 50°C. The degradation follows the Arrhenius equation, which relates the rate constant (k) to temperature. The activation energy for the degradation in this system was calculated to be 83.5 kJ·mol⁻¹. The data indicates that to maintain reasonable stability, solutions should be kept at a temperature of 25°C or below.

| Parameter | Value | Conditions/Notes |

| Melting Point | 123-133°C | For Benzathine Penicillin G powder for injection. nih.gov |

| DSC Endotherm | 124.22-127°C | Corresponds to melting/decomposition. |

| Activation Energy (Ea) | 83.5 kJ·mol⁻¹·K⁻¹ | For degradation in citrate buffer. |

| Storage (Dry Powder) | 20-25°C | Recommended controlled room temperature. |

| Storage (Reconstituted Solution) | 2-8°C | Stable for up to 7 days. |

Identification and Characterization of Degradation Products

The degradation of Benzathine Penicillin G results in a variety of products, depending on the degradation pathway. The identification of these products is crucial for understanding the degradation mechanism and for quality control purposes. High-performance liquid chromatography (HPLC) is a common technique used to separate and identify these compounds. nih.gov

The most common degradation products are:

Penicilloic Acid : The primary product of hydrolytic degradation, formed by the cleavage of the β-lactam ring. nih.govglobalrph.com It is inactive as an antibiotic.

Penilloic Acid : A degradation product found in surface water, resulting from the transformation of penicillin G.

Isopenillic Acid : Another degradation product identified in environmental samples.

Penillic Acid : Formed under acidic conditions, it represents an alternative degradation pathway to penilloic acid.

Phenylacetic Acid : A major product resulting from the oxidative cleavage of the penicillin G molecule. nih.govresearchgate.net

2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion : An identified product of oxidative degradation. nih.govresearchgate.net

Penicillamine : Identified as a terminal degradation product under certain acidic conditions.

| Degradation Pathway | Key Degradation Products |

| Hydrolysis (Alkaline/Neutral) | Penicilloic Acid nih.gov |

| Hydrolysis (Acidic) | Penicilloic Acid, Penillic Acid, Penilloic Acid, Isopenillic Acid, Penicillamine |

| Oxidation | Phenylacetic Acid, 2-formyl-5,5-dimethyl-thiazolidine-4-carboxylate ion nih.govresearchgate.net |

| Metabolism | 6-aminopenicillanic acid, Penicilloic acid nih.gov |

Kinetic Modeling of Compound Degradation Processes

Kinetic modeling is used to describe the rate at which Benzathine Penicillin G degrades under various conditions. These models are essential for predicting the shelf-life and stability of pharmaceutical preparations.

The degradation of penicillin G often follows pseudo-first-order kinetics , where the rate of degradation is proportional to the concentration of the penicillin G molecule. globalrph.com This model has been successfully applied to describe photolytic degradation in the presence of photocatalysts and degradation induced by gamma radiation. globalrph.com

For instance, the photocatalytic degradation of penicillin G using UV/ZnO has been fitted to a pseudo-first-order kinetic model. otago.ac.nz Similarly, kinetic analysis of penicillin G degradation in acidic media has been used to calculate apparent first-order rate constants for each reaction in the proposed degradation pathway. Kinetic studies of serum concentrations after administration are also crucial for understanding the bioavailability of different formulations but fall outside the scope of chemical degradation kinetics.

The rate constant (k) is a key parameter in these models and is influenced by factors such as temperature, pH, and the presence of catalysts. By determining the rate constant under different conditions, it is possible to build a comprehensive stability profile for the compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Content Determination

Chromatographic methods are the cornerstone for separating and quantifying Benzathine Penicillin G from its related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the assay and determination of related substances in Benzathine Penicillin G. Various HPLC methods have been developed to ensure the separation of benzylpenicillin and benzathine from potential impurities.

One established gradient elution HPLC method for determining related substances in benzathine benzylpenicillin utilizes an end-capped octadecylsilane (B103800) bonded silica (B1680970) gel column. researchgate.net The mobile phase consists of a gradient mixture of 0.05 mol/L potassium dihydrogen phosphate (B84403) solution (adjusted to pH 3.1 with phosphoric acid) as mobile phase A and methanol (B129727) as mobile phase B. researchgate.net With a flow rate of 1.0 mL per minute and a column temperature of 40°C, detection is typically set at a wavelength of 220 nm. researchgate.net This method has demonstrated the capability to completely separate benzathine and benzylpenicillin from other impurities, with limits of detection of 2.5 ng for benzathine and 0.6 ng for benzylpenicillin. researchgate.net

For the simultaneous determination of penicillin G, benzathine, and procaine (B135) in drug and serum media, a rapid and sensitive HPLC method has been developed. nih.gov This method employs a C8 column (150mm x 4.6mm, 5µm i.d.) with a polar hydro-organic mobile phase (55/45) containing an aqueous solution at pH 3.7 and methanol with triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA). nih.gov Optimal separation is achieved with a flow rate of 1 mL/min and UV detection at 215 nm. nih.gov

A multinational study assessing the quality of Benzathine Penicillin G utilized an HPLC assay to detect impurities and degradation products. nih.gov The analysis was performed with a nominal concentration of 0.22 mg/mL in 10% v/v dimethylformamide (DMF) in water. nih.gov All tested batches were found to be within the United States Pharmacopeia (USP) specifications for BPG injection (90%–115%), with nominal contents ranging from 91.5 ± 1.1% to 108.1 ± 7.4%. nih.gov

Below is a table summarizing various HPLC methods used for the analysis of Benzathine Penicillin G.

| Parameter | Method 1: Related Substances researchgate.net | Method 2: Ternary Mixture nih.gov | Method 3: Quality Assessment nih.gov |

| Column | End-capped octadecylsilane bonded silica gel | C8 (150mm x 4.6mm, 5µm i.d.) | Not specified |

| Mobile Phase A | 0.05mol/L KH2PO4 (pH 3.1) | Aqueous solution (pH 3.7) | Not specified |

| Mobile Phase B | Methanol | Methanol with TEA and TFA | Not specified |

| Elution | Linear Gradient | Isocratic (55/45 aqueous/organic) | Not specified |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 220 nm | UV at 215 nm | Not specified |

| Column Temp. | 40°C | Not specified | Not specified |

| Analyte(s) | Benzathine, Benzylpenicillin, Impurities | Penicillin G, Benzathine, Procaine | Benzathine Penicillin G, Impurities |

| LOD (Benzathine) | 2.5 ng | 1.2 µg/mL | Not specified |

| LOD (Penicillin G) | 0.6 ng | 1.1 µg/mL | Not specified |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. chromatographyonline.com These benefits are particularly valuable for the complex analyses required for Benzathine Penicillin G.

A validated UHPLC-tandem mass spectrometry (MS/MS) method has been developed for the identification and quantification of penicillin G and its metabolites, penillic acid and penilloic acid. researchgate.netnih.gov This method is crucial for understanding the degradation pathways of the drug. The incorporation of isotopically labeled internal standards, such as penillic acid-D5 and penilloic acid-D5, greatly improves the accuracy and precision by compensating for recovery losses, degradation, and matrix effects. researchgate.netnih.gov For a 2g sample, the limits of detection (LOD) were found to be 0.1 ng/g for penicillin G and penilloic acid, and 0.25 ng/g for penillic acid. nih.gov While absolute recoveries for the metabolites were between 50-70%, recoveries corrected with the internal standards were approximately 90-110%. researchgate.netnih.gov

Another UHPLC-MS/MS method for determining penicillin G in bovine tissue utilizes a Waters Acquity UPLC BEH HILIC column (1.7 µm, 2.1 x 100 mm) maintained at 30°C. usda.gov The analysis is performed with a run time of 6 minutes and a flow rate of 0.100 mL/min. usda.gov

The table below outlines the conditions for a UHPLC-MS/MS method for quantifying Penicillin G and its metabolites.

| Parameter | UHPLC-MS/MS Method for Penicillin G and Metabolites researchgate.netnih.gov |

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry |

| Analytes | Penicillin G, Penillic Acid, Penilloic Acid |

| Internal Standards | Penillic Acid-D5, Penilloic Acid-D5 |

| LOD (Penicillin G) | 0.1 ng/g |

| LOD (Penilloic Acid) | 0.1 ng/g |

| LOD (Penillic Acid) | 0.25 ng/g |

| Corrected Recoveries | 90-110% |

Spectroscopic Approaches in Compound Analysis

Spectroscopic techniques are indispensable for studying molecular interactions, confirming structural integrity, and characterizing the solid-state properties of Benzathine Penicillin G Tetrahydrate.

UV-Vis spectrophotometry is a valuable tool for investigating the interactions of Benzathine Penicillin G (BPG) with other molecules. A study on the interaction between BPG and iodine in acetonitrile (B52724) revealed the formation of charge-transfer complexes. researchgate.netresearchgate.net The formation of these complexes is dependent on the relative concentrations of the reactants. When the concentration of iodine is significantly lower than that of BPG, a first complex (BPGI+.I-) is formed, exhibiting a maximum absorption at a wavelength of 246 nm. researchgate.netresearchgate.net Conversely, when the iodine concentration is at least double that of BPG, a second complex (BPGI+.I3-) forms, with characteristic absorption peaks at 290 nm and 360 nm. researchgate.netresearchgate.net

In another study, derivative spectrophotometry was used to study the molecular interactions of benzylpenicillin in aqueous solutions by separating overlapping UV-Vis absorption bands. rsc.org Furthermore, in a study on the photocatalytic degradation of penicillin G, UV-Vis spectrophotometry was used to determine the concentration of the antibiotic, with a peak absorption observed at 283 nm. nih.gov

The following table summarizes the key findings from UV-Vis spectrophotometric studies of Benzathine Penicillin G.

| Study Focus | System | Key Findings | Wavelengths (λmax) |

| Interaction with Iodine researchgate.netresearchgate.net | BPG and Iodine in Acetonitrile | Formation of two distinct charge-transfer complexes based on reactant concentrations. | 246 nm (BPGI+.I-), 290 nm & 360 nm (BPGI+.I3-) |

| Degradation Study nih.gov | Penicillin G in Aqueous Solution | Determination of residual Penicillin G concentration during photocatalysis. | 283 nm |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation and sensitive quantification of Benzathine Penicillin G and its metabolites. researchgate.net This methodology is essential for pharmacokinetic studies and residue analysis. who.intnih.gov

A validated UHPLC-MS/MS method has been successfully developed and employed for the extraction, identification, and quantification of penicillin G and its metabolites, penilloic acid and penillic acid, from various matrices. researchgate.netufl.edu The use of two product ion transitions for each analyte provides a high degree of selectivity. ufl.edu The application of an isotopically labeled internal standard, such as penicillin G-d5, results in corrected recoveries of 90-100% for penicillin G at fortification levels ranging from 0.1 to 10 ng/g. ufl.edu This highlights the method's accuracy and utility in determining residue levels. ufl.edu

For the analysis of penicillin G in animal tissues, an LC-MS/MS method has been established with a limit of detection of ≥ 25 ppb. usda.gov These sensitive methods are critical for monitoring drug levels in various biological and environmental samples.

The table below presents data from a UHPLC-MS/MS method for the analysis of Penicillin G and its metabolites.

| Analyte | Fortification Levels (ng/g) | Corrected Recoveries (with Internal Standard) ufl.edu | Absolute Recoveries ufl.edu |

| Penicillin G | 0.1, 0.25, 1, 10 | 90-100% | Not specified |

| Penillic Acid | 0.1, 0.25, 1, 10 | Not specified | 50-75% |

| Penilloic Acid | 0.1, 0.25, 1, 10 | Not specified | 50-75% |

Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) are fundamental techniques for the solid-state characterization of Benzathine Penicillin G Tetrahydrate, providing insights into its crystalline structure and potential interactions with other substances.

In a study of solid dispersions of Benzathine Penicillin G (BPG) with various hydrophilic carriers, FTIR and XRD were used to assess the physicochemical properties. core.ac.ukresearchgate.net The FTIR spectra of the solid dispersions were essentially a superposition of the spectra of the pure drug and the respective carriers (such as PVP K30, HPMC, and PEG 4000), indicating the absence of chemical interactions or hydrogen bonding in the solid state. core.ac.uk Specifically, the characteristic bands for BPG and the polymers remained unchanged in the dispersions. core.ac.uk

The XRD analysis confirmed the crystalline nature of the pure BPG, showing sharp and intense peaks at 2θ values of 16, 19, 19.5, 21, 22, 23.5, 26, and 29. core.ac.uk The study found that the crystalline pattern of the drug was generally retained in the solid dispersions, suggesting no significant changes to its crystalline state. core.ac.ukresearchgate.net

Key findings from the solid-state characterization are summarized in the table below.

| Analytical Technique | Sample | Key Findings |

| FTIR Spectroscopy core.ac.uk | BPG with hydrophilic carriers (PVP K30, HPMC, PEG 4000) | No significant chemical interactions or hydrogen bonding observed between BPG and the carriers. |

| X-ray Diffraction (XRD) core.ac.uk | Pure BPG | Displayed a typical crystalline pattern with sharp, intense peaks. |

| X-ray Diffraction (XRD) core.ac.uk | BPG in solid dispersions | The crystalline structure of BPG was largely maintained, with no major polymorphic transformations noted. |

Principles of Analytical Method Development and Validation for Active Pharmaceutical Ingredients (APIs) and Impurities

The development of robust analytical methods is a cornerstone of pharmaceutical quality, ensuring that an Active Pharmaceutical Ingredient (API) like Benzathine Penicillin G Tetrahydrate is accurately and reliably characterized. labmanager.comsterlingpharmasolutions.com This process is a systematic and data-driven endeavor aimed at creating procedures to identify, quantify, and assess the purity of the API and its potential impurities. labmanager.comresearchgate.net The ultimate goal is to establish a method that is fit for its intended purpose, whether for routine quality control, stability studies, or supporting regulatory submissions. europa.eupharmaknowledgeforum.com

The development process typically begins with defining the Analytical Target Profile (ATP), which outlines the method's purpose, such as quantifying the API or detecting specific impurities. labmanager.com This is followed by the selection of an appropriate analytical technique. For a compound like Benzathine Penicillin G, High-Performance Liquid Chromatography (HPLC) is a widely employed technique due to its ability to separate and quantify components in a sample matrix. researchgate.netonyxipca.comsigmaaldrich.com A study on a generic formulation of Benzathine Penicillin G utilized a developed and validated HPLC-UV method to determine plasma concentrations of penicillin G. nih.gov The optimization of instrumental conditions, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detector settings, is a critical, iterative phase. labmanager.comonyxipca.com For instance, a gradient elution HPLC method has been developed to determine related substances in benzathine benzylpenicillin, demonstrating the separation of benzathine and benzylpenicillin from other impurities. researchgate.net

Once a method is developed, it must be validated to demonstrate its reliability, accuracy, and reproducibility. onyxipca.com Validation is a formal process that confirms the analytical procedure is suitable for its intended use. ich.orgeuropa.eu Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines, such as ICH Q2(R2), on the validation of analytical procedures. europa.eueuropa.eu The validation process evaluates several key performance characteristics. pharmaknowledgeforum.comich.org For example, a quantitative determination method for trace penicillin contaminants using HPLC coupled with tandem mass spectrometry was validated for specificity, linearity, accuracy, precision, and detection limit. nih.gov The degree of validation depends on the purpose of the analysis and the stage of the API's production process. ich.org

The key validation parameters, as outlined by ICH guidelines, are crucial for ensuring the quality and safety of pharmaceuticals by detecting contaminants, degradation products, and variations in API concentration. labmanager.comich.orgslideshare.net

Table 1: Key Validation Parameters for Analytical Methods

| Parameter | Description | Purpose for API & Impurity Analysis |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pharmaknowledgeforum.comich.org | Ensures that the method can distinguish between Benzathine Penicillin G, its known impurities (e.g., process-related impurities or degradation products), and other components. ich.org |

| Accuracy | The closeness of test results obtained by the method to the true value. pharmaknowledgeforum.com It is often assessed using a reference standard. | Determines how close the measured value of the API's potency or an impurity's concentration is to its actual value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmaknowledgeforum.com It includes repeatability and intermediate precision. | Assesses the random error and reproducibility of the method, ensuring consistent results are obtained by different analysts on different days and with different equipment. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Confirms that the method's response is proportional to the concentration of Benzathine Penicillin G and its impurities over a specified range. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu | Defines the concentration boundaries within which the method is considered reliable for quantifying the API and its impurities. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Determines the smallest amount of an impurity that can be detected, which is critical for controlling trace contaminants. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sigmaaldrich.com | Establishes the minimum concentration of an impurity that can be reliably measured, ensuring that harmful impurities are controlled at appropriate levels. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jocpr.com | Evaluates the reliability of the method during normal use by testing its performance with slight changes in conditions like flow rate, pH, or temperature. jocpr.com |

Development of Reference Standards and Traceability Protocols

Reference standards are highly purified substances that serve as the benchmark for confirming the identity, purity, potency, and quality of pharmaceutical products. simsonpharma.comcambrex.com They are a critical component in analytical testing, and their proper qualification and management are essential for regulatory compliance and ensuring drug safety and efficacy. cambrex.commriglobal.org For Benzathine Penicillin G Tetrahydrate, reference standards are required not only for the API itself but also for any significant process impurities or degradation products. mriglobal.org

The development of a reference standard is a rigorous process. usp.org It involves demonstrating through a comprehensive set of analytical tests that the material is authentic and possesses a high degree of purity. lgcstandards.com The International Council for Harmonisation (ICH) Q7 guideline specifies that primary reference standards should be obtained and used as appropriate for the manufacture of APIs. lgcstandards.com

There are generally two types of reference standards used in pharmaceutical laboratories:

Primary Reference Standard: A substance shown by extensive analytical testing to be an authentic material of high purity. lgcstandards.comgmpsop.com These standards are often obtained from officially recognized sources like the United States Pharmacopeia (USP) or other national pharmacopeias. usp.orggmpsop.com When a primary standard is not available from an official source, one can be established by independent synthesis or by extensive characterization and purification of a high-purity production batch. mriglobal.orglgcstandards.com

Secondary Reference Standard (or Working Standard): A substance of established quality and purity, prepared in-house by standardizing it against a primary reference standard. gmpsop.com Secondary standards are used for routine laboratory analysis to conserve the more expensive and often limited supply of the primary standard. mriglobal.org

The development and use of these standards are part of a broader reference standard management program, which includes establishing re-qualification periods based on stability data to ensure the standard remains in a qualified state. mriglobal.org

Table 2: Hierarchy and Role of Pharmaceutical Reference Standards

| Standard Type | Source/Preparation | Characteristics | Primary Use |

|---|---|---|---|

| Primary Reference Standard | Obtained from an officially recognized pharmacopeia (e.g., USP) or established through extensive characterization. usp.orglgcstandards.com | High purity, extensively characterized, and recognized as the official standard. gmpsop.com | Used to calibrate secondary standards and in definitive analytical methods where the highest accuracy is required. lgcstandards.com |

| Secondary Reference Standard (Working Standard) | Prepared in-house and qualified by comparison against a primary reference standard. gmpsop.com | Established quality and purity, traceable to the primary standard. | Used for routine quality control testing of APIs and drug products. gmpsop.com |

| Impurity Reference Standard | Can be prepared by synthesis or isolated from the API. | Characterized to confirm its identity. Purity is determined, but may be lower than the API standard. mriglobal.org | Used for the identification and quantification of specific impurities in the API. gmpsop.com |

More broadly, pharmaceutical traceability refers to the ability to track the movement of a drug through the supply chain and trace its history and location. uhlmann.deghsupplychain.org This is achieved by assigning a unique identifier, often a serial number encoded in a barcode, to each saleable unit of a drug product. uhlmann.de This system helps to protect against counterfeit, substandard, or expired products entering the supply chain, thereby enhancing patient safety. uhlmann.deghsupplychain.org Regulatory bodies often mandate such track-and-trace systems, which require all stakeholders in the supply chain to record and share traceability data. ghsupplychain.orgghsupplychain.net The GS1 standard is a widely adopted global standard for product identification and traceability in the pharmaceutical industry. uhlmann.deghsupplychain.org

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of benzathine penicillin G tetrahydrate are influenced by the properties of its constituent parts: benzylpenicillin (penicillin G) and benzathine (N,N'-dibenzylethylenediamine). Once administered, a significant portion of the unmetabolized active substance can be excreted and enter environmental compartments, primarily soil and water. nih.gov

A public assessment report for a generic benzylpenicillin benzathine product noted that a new Environmental Risk Assessment was not required, as an increase in environmental exposure was not anticipated compared to the already authorized product. windows.net This suggests that environmental risk assessments for the original product likely exist, although they are not publicly detailed in the reviewed literature.

Predicted Environmental Concentrations (PECs) have been calculated for penicillin G in various environmental compartments as part of environmental risk assessments for veterinary medicinal products. These predictions offer an insight into the potential distribution of the penicillin G component.

Table 1: Predicted Environmental Concentrations (PEC) of Penicillin G

| Environmental Compartment | Predicted Concentration |

|---|---|

| Initial Soil (PECsoil_initial) | Calculated for various animal species nih.gov |

| Groundwater (PECgroundwater) | Calculated for various animal species nih.gov |

| Surface Water (PECsurfacewater) | 37.66 µg/L nih.gov |

| Sediment (PECsediment) | Calculated for various animal species nih.gov |

This data is based on a study of a veterinary product containing penicillin G and may not be fully representative of all environmental introduction scenarios for benzathine penicillin G tetrahydrate.

Abiotic Transformation Processes in Environmental Compartments (e.g., hydrolysis, photolysis)

The primary abiotic transformation process for the penicillin G portion of the molecule is hydrolysis. Penicillin G is susceptible to acid-catalyzed hydrolysis, which is a limiting factor for its oral absorption and suggests a potential degradation pathway in acidic environmental conditions. nih.gov In aqueous solutions, penicillin G is known to hydrolyze, leading to the formation of degradation products such as penicilloic acid. nih.gov

Biotic Degradation and Microbial Metabolism in Environmental Systems

The biotic degradation of benzathine penicillin G tetrahydrate involves the microbial metabolism of both the penicillin G and benzathine components. The unmetabolized fraction of the drug is eliminated in feces and urine, subsequently entering environmental systems where it is subject to microbial action. nih.gov

Studies have shown that penicillin G can be degraded by microorganisms. The main degradation products of penicillin G identified in surface waters are penilloic acid, penicilloic acid, and isopenillic acid. nih.gov The relative abundance of these products can vary, with one study reporting proportions of 65.8%, 20.4%, and 12.9%, respectively, at a site downstream from a wastewater treatment plant discharge point. nih.gov

The environmental fate of the benzathine moiety (N,N'-dibenzylethylenediamine) is less well-documented. However, research on structurally similar compounds, such as N-methylbenzylamine and N,N-dimethylbenzylamine, indicates that they can be degraded in anaerobic biological reactors. nih.gov This suggests that the benzathine portion of the molecule may also be susceptible to anaerobic biodegradation, although specific pathways and microbial communities involved in the degradation of N,N'-dibenzylethylenediamine in the environment have not been detailed in the available literature.

Ecotoxicological Impact Assessment Methodologies for Antimicrobials

The assessment of the ecotoxicological impact of antimicrobials like benzathine penicillin G tetrahydrate follows established guidelines, such as those from the European Medicines Agency (EMA). nih.gov These assessments typically involve calculating a risk quotient (R), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). A risk quotient below 1 (R < 1) generally indicates that the environmental risk is acceptable. nih.gov

For penicillin G, an environmental risk assessment conducted for a veterinary product concluded that the risk to the environment was acceptable, with calculated risk quotients for soil, water, and sediment all being less than 1. nih.gov It is important to note that these assessments are based on the ecotoxicological data for penicillin G.

The ecotoxicity of the complete benzathine penicillin G tetrahydrate molecule and its specific degradation products would require further investigation to conduct a comprehensive impact assessment. A safety data sheet for penicillin G benzathine notes that no ecotoxicity data is available for the ingredient. psu.ac.th

Table 2: Environmental Risk Assessment Parameters for Penicillin G

| Parameter | Value/Finding | Reference |

|---|---|---|

| Predicted Environmental Concentration in Surface Water (PECsurfacewater) | 37.66 µg/L | nih.gov |

| Measured Environmental Concentration in Surface Water | 0.032 µg/L | nih.gov |

| Risk Quotient (R) | < 1 | nih.gov |

This data pertains to a specific environmental risk assessment of a veterinary product containing penicillin G.

Research on the Contribution of Penicillins to Environmental Antibiotic Resistance

The release of antibiotics into the environment is a recognized driver for the development and spread of antibiotic resistance. nih.govnih.gov Even at low concentrations, the presence of antibiotics can create selective pressure on microbial communities, favoring the survival and proliferation of resistant bacteria. mdpi.com This can lead to a decrease in microbial diversity and the dissemination of antibiotic resistance genes (ARGs). mdpi.comresearchgate.net

Pharmacokinetic Principles and Modeling Non Clinical Focus

Theoretical Framework of Prolonged Release from Depot Formulations

Benzathine penicillin G is designed for prolonged therapeutic action through its unique formulation as a depot injection. patsnap.comyoutube.com When administered intramuscularly, it forms a reservoir at the injection site from which the active drug, penicillin G, is slowly released into the systemic circulation. patsnap.comfda.gov This sustained release is primarily governed by the very low aqueous solubility of the benzathine penicillin G salt. who.int

The theoretical framework for this prolonged release involves several key principles:

Dissolution-limited absorption: The rate at which the drug enters the bloodstream is controlled by how quickly the solid drug particles dissolve in the interstitial fluid at the injection site. Because benzathine penicillin G has extremely low solubility, this dissolution process is slow, leading to a sustained release of the drug. fda.govwho.int

Hydrolysis: Once dissolved, the benzathine penicillin G salt is hydrolyzed to release penicillin G (benzylpenicillin), which is the pharmacologically active component. fda.govwho.int This two-step process of slow dissolution followed by hydrolysis ensures a prolonged duration of action. nih.gov

Particle Size and Formulation: The particle size of the benzathine penicillin G crystals in the suspension and the viscosity of the formulation can influence the dissolution rate and, consequently, the release profile. nih.gov While not explicitly detailed in the provided search results, these are established principles in pharmaceutical sciences for depot formulations.

Physiological Factors at the Injection Site: Factors such as local blood flow, tissue pH, and enzymatic activity at the intramuscular injection site can also modulate the rate of dissolution and absorption. Tissues with reduced perfusion may exhibit slower drug release. medicines.org.uk

This combination of low solubility and slow hydrolysis results in detectable serum concentrations of penicillin G for extended periods, potentially for weeks after a single injection. fda.govnih.gov

Absorption Kinetics from Administration Sites

Following intramuscular administration, benzathine penicillin G is slowly absorbed from the depot formed at the injection site. patsnap.comyoutube.com The absorption process is characterized by a gradual release of penicillin G into the circulation, leading to prolonged but lower peak serum concentrations compared to more soluble penicillin salts. drugs.com

Key findings on the absorption kinetics include:

After an intramuscular injection, benzathine penicillin G is slowly absorbed and then hydrolyzed to penicillin G. fda.gov

Peak plasma concentrations (Cmax) of penicillin G are typically reached between 12 and 48 hours post-injection. who.intmedicines.org.uk One study in healthy Japanese participants reported a median time to Cmax of 48 hours. nih.gov

The slow absorption results in sustained therapeutic levels. For instance, after a 1.2 million unit injection, detectable drug concentrations can be present for 14 days or longer. nih.gov

Studies have shown that after reaching Cmax, penicillin G concentrations decline slowly. nih.gov

Factors such as body weight and body surface area can influence serum penicillin levels, with heavier individuals potentially having lower concentrations. nih.gov

Animal models and some human study interpretations suggest that subcutaneous or intralipomatous injections might lead to even more delayed absorption compared to intramuscular injections, which could be advantageous for maintaining prolonged low-level concentrations. oup.com

The following table summarizes key absorption kinetic parameters from a study in healthy Japanese participants.

| Parameter | Value |

| Median Time to Cmax (tmax) | 48 hours |

| Mean Apparent Terminal Half-life | 189 hours |

| Geometric Mean AUCinf | 50770 ng•h/mL |

| Geometric Mean Cmax | 259 ng/mL |

Data from a Phase 1 study in eight healthy Japanese participants after a single 2.4 million unit IM injection. nih.gov

Distribution Characteristics and Tissue Penetration Mechanisms

Once absorbed into the systemic circulation, penicillin G, the active moiety of benzathine penicillin G, is widely distributed throughout the body. drugs.com

The distribution characteristics are as follows:

Protein Binding: Approximately 45% to 68% of penicillin G is bound to serum proteins, primarily albumin. nih.gov One source specifies approximately 60% protein binding. fda.gov

Volume of Distribution: The volume of distribution for benzathine penicillin G has been reported to be between 0.53 to 0.567 L/kg. nih.gov In adults, the volume of distribution is cited as around 0.3-0.4 L/kg, while in children it is approximately 0.75 L/kg. medicines.org.uk

Tissue Penetration: Penicillin G distributes to various body tissues in differing amounts. The highest concentrations are generally found in the kidneys, with lower levels in the liver, skin, and intestines. fda.govdrugs.com Penetration into other tissues and cerebrospinal fluid (CSF) is generally minimal, even in the presence of inflamed meninges. drugs.com

Metabolic Pathways and Metabolite Characterization

The metabolism of penicillin G, following its release from the benzathine salt, is not extensive but results in the formation of specific metabolites.

The primary metabolic pathway involves the cleavage of the β-lactam ring to form penicilloic acid, which is an inactive metabolite. drugbank.comalliedacademies.org It is estimated that about 16-30% of an intramuscular dose is metabolized to penicilloic acid. drugbank.com The liver is considered a probable site for this inactivation. nih.gov

Another metabolic process is the removal of the acyl side chain, which can lead to the formation of 6-aminopenicillanic acid. drugbank.comalliedacademies.org This process can be catalyzed by enzymes like penicillin amidase. researchgate.net

A small fraction of the drug may undergo hydroxylation to form active metabolites that are excreted in the urine. nih.gov

In acidic conditions, penicillin G can degrade to form penillic acid as the major product. alliedacademies.org

The main metabolites identified are:

Penicilloic acid: An inactive metabolite formed by the opening of the β-lactam ring. drugbank.comnih.gov

6-aminopenicillanic acid: Formed by the removal of the acyl side chain. drugbank.comresearchgate.net

Excretion Mechanisms and Routes

Penicillin G and its metabolites are primarily eliminated from the body through the kidneys. youtube.comnih.gov

The mechanisms and routes of excretion include:

Renal Excretion: The predominant route of elimination is via the kidneys. nih.gov This occurs mainly through tubular secretion. fda.gov

Non-Renal Clearance: A smaller portion of clearance occurs through hepatic metabolism and biliary excretion. nih.gov

Prolonged Detection: Due to the slow release from the depot, penicillin G can be detected in the urine for an extended period, up to 12 weeks after a single 1.2 million unit injection. drugs.com

Impact of Renal Function: In individuals with impaired kidney function, the excretion of penicillin G is considerably delayed. fda.gov

Pharmacokinetic Modeling Approaches for Long-Acting Compounds (Theoretical and computational aspects)

Pharmacokinetic (PK) modeling is crucial for understanding and predicting the concentration-time profile of long-acting compounds like benzathine penicillin G. These models are essential for optimizing dosing strategies.

Compartmental Models: Population pharmacokinetic models have been developed to describe the behavior of penicillin G after benzathine penicillin G administration. A common structural model includes linear absorption from a depot compartment into a central compartment, distribution to and from a peripheral compartment, and linear elimination from the central compartment. nih.govdtic.milasm.org This is often referred to as a two-compartment model with a depot. nih.gov

Population PK Modeling: This approach uses data from a population of individuals to characterize the typical PK parameters and their variability. Software like Pmetrics has been used to develop these models for benzathine penicillin G, allowing for simulations of different dosing regimens. nih.govdtic.mil

Simulations and Dose Optimization: PK models can be used to simulate serum concentration profiles under various dosing scenarios (e.g., different doses or dosing frequencies). nih.gov These simulations are valuable for predicting the probability of maintaining drug concentrations above a minimum inhibitory or protective threshold. nih.govdtic.milasm.org For example, simulations have been used to compare the effectiveness of different dosing intervals (e.g., every 2, 3, or 4 weeks) in maintaining target penicillin G levels. nih.gov

Bioequivalence Studies: Due to the long half-life of benzathine penicillin G, bioequivalence studies comparing different formulations present challenges. These studies often require long sampling periods (e.g., over 500 hours) and may use a crossover or parallel design. who.intnih.gov Non-compartmental analysis is typically used to determine key PK parameters like Cmax, Tmax, and AUC for bioequivalence assessment. nih.gov

These modeling efforts are critical for informing clinical decisions and for the development of new long-acting penicillin formulations. oup.com

Future Research Directions and Translational Opportunities

Innovations in Drug Delivery Systems for Enhanced Sustained Release

The development of advanced drug delivery systems for Benzathine Penicillin G (BPG) is a critical area of research, aimed at improving therapeutic efficacy and patient compliance by reducing the frequency of administration. monash.edunih.gov Current research focuses on creating novel formulations that can provide a more consistent and prolonged release of the antibiotic.

One promising avenue is the use of biodegradable polymer matrices. monash.edu Materials such as poly(lactide-co-glycolide) (PLGA) have been investigated for in-situ forming systems and monolithic implants. nih.gov However, studies have revealed that the acidic microenvironment generated by PLGA degradation can be detrimental to the stability of penicillin. monash.edu This has led to the exploration of other polymers like poly(caprolactone) (PCL), which has shown more favorable release behavior for penicillin G over extended periods. monash.edunih.gov Despite this, a significant challenge remains the large implant size required to deliver a therapeutic dose, which may hinder clinical application, especially in pediatric patients. monash.edunih.gov

Nanotechnology offers another innovative approach. Colloidal carriers like nanoemulsions and nanocapsules are being explored as they are biocompatible, biodegradable, and can be used as sustained-release delivery systems. researchgate.net These nanoparticle-based formulations have the potential for site-specific drug delivery, which could improve absorption and therapeutic activity. researchgate.net Research has shown the successful formulation of stable BPG nanocapsules, though in vitro studies suggest that protecting the antibiotic within these systems remains a challenge. researchgate.net Other nanoparticle technologies, including nanoprecipitation, nanomilling, and solid drug nanoparticle (SDN) platforms, are also under investigation for their potential to formulate long-acting injectables of poorly water-soluble drugs like BPG. unitaid.orgmedicinespatentpool.org

Hydrogels, which are highly hydrated polymer networks, are also being developed as bioresorbable local delivery vehicles for antibiotics. nih.govfrontiersin.org These systems can be engineered to provide spatiotemporal control over drug release and are compatible with a wide range of therapeutic agents. nih.govnih.gov Smart hydrogels, which release drugs in response to specific stimuli like pH changes, are particularly promising for targeted delivery. mdpi.com

Table 1: Comparison of Investigated Drug Delivery Systems for Benzathine Penicillin G

| Delivery System | Polymer/Material Examples | Advantages | Research Findings/Challenges |

|---|---|---|---|

| Polymeric Implants | Poly(lactide-co-glycolide) (PLGA), Poly(caprolactone) (PCL) | Long-term, zero-order release kinetics possible. monash.edunih.gov | PLGA's acidic degradation harms penicillin stability; PCL requires large, potentially impractical implant sizes. monash.edunih.govnih.gov |

| Nanoparticles | Nanoemulsions, Nanocapsules | Site-specific delivery, improved absorption, biocompatible. researchgate.net | Stable nanocapsules (224+/-58 nm) with 85% encapsulation achieved, but in-vitro kinetics show challenges in protecting the antibiotic. researchgate.net |

| Hydrogels | Polyvinylpyrrolidone (PVP), Poly(ethylene glycol) (PEG), Alginate, Chitosan | Biocompatible, tunable release, can be injectable. nih.govmdpi.com | Can provide sustained release and may be designed to respond to physiological stimuli for targeted delivery. mdpi.com |

| Solid Dispersions | Polyethylene (B3416737) glycol (PEG 4000), Mannitol (B672), HPMC | Improved wettability and dissolution characteristics of the poorly soluble drug. core.ac.uk | Formulations with PEG 4000 (50:50 ratio) showed the fastest dissolution rates among those tested. core.ac.uk |

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are increasingly valuable tools in the study of Benzathine Penicillin G Tetrahydrate, offering insights that are difficult to obtain through experimental methods alone. These in silico techniques allow for the detailed examination of molecular interactions, stability, and dynamics, which can guide the development of more effective formulations and derivatives. nih.govderpharmachemica.com